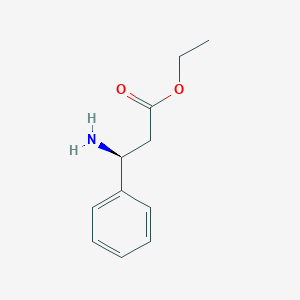

(S)-Ethyl 3-amino-3-phenylpropanoate

Description

(S)-Ethyl 3-amino-3-phenylpropanoate is a chiral β-amino ester characterized by a phenyl group and an ethyl ester moiety at the β-position of the amino acid backbone. Its enantiomeric purity and structural features make it a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and fibrotic disorders .

Properties

IUPAC Name |

ethyl (3S)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWRDXMXYDWUAN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358773 | |

| Record name | (S)-Ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-69-7 | |

| Record name | Ethyl (βS)-β-aminobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, (βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of Ethyl 3-Oxo-3-Phenylpropanoate

A foundational route involves the reductive amination of ethyl 3-oxo-3-phenylpropanoate. This ketone precursor is synthesized via Claisen condensation between ethyl acetate and benzaldehyde derivatives. The subsequent reduction of the oxo group employs sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate, yielding the target amino ester.

Critical parameters include:

-

Temperature : 25–40°C to minimize side reactions.

-

Solvent : Methanol or ethanol for optimal solubility.

-

Catalyst : Palladium on carbon (Pd/C) for hydrogenation-based reductions.

Characterization of intermediates is achieved through ¹H-NMR , with ethyl 3-oxo-3-phenylpropanoate exhibiting distinct enol tautomer signals at δ 5.54 ppm (enol-CH=C) and δ 12.45 ppm (enol-OH). The final product’s enantiomeric purity depends on the reducing agent’s stereoselectivity, often requiring chiral auxiliaries or catalysts.

Enzymatic and Biocatalytic Approaches

Lipase-Catalyzed Kinetic Resolution

The enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate, a precursor to the amino ester, is detailed in US Patent 20060205056A1 . Lipases (e.g., Candida rugosa lipase) catalyze transesterification with acyl donors (e.g., vinyl acetate), selectively acylating the (R)-enantiomer and leaving the (S)-alcohol unreacted.

Key Process Metrics :

| Acyl Donor | Reaction Time (h) | Conversion (%) | ee (S)-Alcohol | ee (R)-Ester |

|---|---|---|---|---|

| Vinyl acetate | 20 | 55.6 | 100 | 97.8 |

| Vinyl propionate | 160 | 52.1 | 99.9 | 98.7 |

This method achieves >99% ee for the (S)-enantiomer under optimized conditions (45°C, t-butylmethylether solvent). The resolved (S)-ethyl 3-hydroxy-3-phenylpropionate is subsequently aminated via Mitsunobu reaction or nucleophilic substitution to yield the target amino ester.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Chemical Synthesis : Offers rapid throughput but struggles with stereochemical control, often requiring costly chiral catalysts.

-

Enzymatic Resolution : Achieves superior ee (>99%) and is scalable, with lipases reusable for multiple cycles. However, longer reaction times (up to 160 hours) may hinder industrial adoption.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-amino-3-phenylpropanoate undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amino esters.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry

-

Organic Synthesis

- The compound is utilized as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, enhancing its utility in synthetic organic chemistry.

-

Biological Activities

- Neuroprotective Effects : Research indicates that compounds with similar structures may influence neurotransmitter systems, potentially offering neuroprotective benefits.

- Antioxidant Properties : The phenyl group in the structure enhances antioxidant activity by scavenging free radicals.

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.

Case Study 1: Synthesis of SSRIs

A study highlighted the efficient enzymatic synthesis of (S)-dapoxetine from (S)-ethyl 3-amino-3-phenylpropanoate using lipase-catalyzed hydrolysis. This method demonstrated high enantioselectivity and yield, showcasing the compound's importance in drug development .

Case Study 2: Antimicrobial Activity

Research evaluated the antimicrobial properties of derivatives of (S)-ethyl 3-amino-3-phenylpropanoate against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism by which (S)-Ethyl 3-amino-3-phenylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. It can also interact with receptors in the nervous system, influencing neurotransmitter pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Ethyl 3-amino-3-phenylpropanoate

The R-enantiomer exhibits superior enantioselectivity in β-lactam formation (84% yield, [α]²⁵D = +106) compared to the S-form .

Methyl vs. Ethyl Esters

The ethyl ester’s higher lipophilicity enhances bioavailability, making it preferable for oral drug candidates .

tert-Butyl Esters

The tert-butyl group improves steric protection of the amino group, reducing racemization during synthesis .

Oxo and Fluorinated Derivatives

Fluorinated derivatives exhibit improved pharmacokinetic properties due to fluorine’s electronegativity and small atomic radius .

Biological Activity

(S)-Ethyl 3-amino-3-phenylpropanoate (EAPP) is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its neuroprotective properties, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

(S)-Ethyl 3-amino-3-phenylpropanoate is characterized by the following structural features:

- Molecular Formula : CHNO

- Molar Mass : Approximately 193.24 g/mol

- Chirality : The compound possesses a stereogenic center, leading to distinct biological activities depending on its enantiomeric form.

The compound is synthesized from various starting materials, including ethyl esters and amino acids, through multiple synthetic routes that highlight its versatility in organic synthesis.

Neuroprotective Properties

Recent studies have indicated that (S)-Ethyl 3-amino-3-phenylpropanoate exhibits significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to its potential to promote nerve growth and protect against neuronal damage.

Key Findings

- Neurotrophic Effects : In animal models, EAPP has shown the ability to enhance neurotrophic factor levels, which are crucial for neuronal survival and growth.

- Mechanism of Action : Although the exact mechanisms remain under investigation, it is hypothesized that EAPP may modulate neurotransmitter systems or influence cellular signaling pathways involved in neuroprotection.

Synthesis and Applications

The synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate can be achieved through several methods:

- Esterification : This involves the reaction of (S)-3-amino-3-phenylpropanoic acid with ethanol, often using an acid catalyst.

- Reduction Reactions : The compound can also be synthesized via reduction of its corresponding ketone using chiral reducing agents.

Applications

- Pharmaceutical Development : EAPP serves as a precursor for the synthesis of various bioactive compounds, including S-dapoxetine, which is used to treat premature ejaculation.

- Antiviral Properties : Preliminary studies suggest that EAPP may exhibit antiviral activity against certain pathogens, although further research is needed to confirm these findings.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| (S)-Methyl 3-amino-3-phenylpropanoate | 37088-66-7 | 0.94 | Methyl ester instead of ethyl |

| (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride | 83649-47-2 | 0.86 | Hydrochloride salt form |

| (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride | 2061996-52-7 | 0.86 | Different substituents on phenyl group |

The unique ethyl ester configuration of EAPP distinguishes it from other similar compounds, enhancing its role in drug synthesis related to sexual health treatments.

Case Studies and Research Findings

- Neuroprotective Studies : Research conducted on rodent models demonstrated that administration of EAPP resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups.

- Antiviral Activity : In vitro assays have indicated that EAPP may inhibit viral replication; however, clinical efficacy remains to be established through further trials.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (S)-Ethyl 3-amino-3-phenylpropanoate?

The compound is typically synthesized via the Rodionov reaction , starting from aldehydes. For example, derivatives are prepared by reacting appropriate aldehydes with ethyl nitroacetate under basic conditions, followed by reduction of the nitro group to an amine. Esterification or direct isolation of the enantiopure product using chiral catalysts completes the synthesis . This method is scalable and adaptable to diverse aryl substituents.

Advanced Synthesis: How can enantioselective synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate be optimized?

High enantioselectivity (e.g., >90% ee) is achieved using chiral catalysts such as N-tert-butylsulfinyl-L-proline-derived amides. These catalysts enable asymmetric induction during the key bond-forming step. Reaction parameters like temperature (-78°C for LDA-mediated reactions), solvent (THF), and stoichiometry must be tightly controlled to minimize racemization . Gram-scale syntheses have been demonstrated, ensuring practicality for medicinal chemistry applications .

Characterization: What analytical methods validate the stereochemical purity of this compound?

- Chiral GC or HPLC : Separation on chiral stationary phases (e.g., Agilent HP-chiral) resolves enantiomers, with retention times (e.g., tR = 66.0 min for R-enantiomer vs. tS = 74.0 min for S-enantiomer) .

- Optical Rotation : Specific rotation measurements (e.g., [α]²⁵D = +106 for R-enantiomer in EtOH) confirm enantiopurity .

- 1H-NMR : Distinct splitting patterns (e.g., δ 2.87 dd for diastereotopic protons) provide structural confirmation .

Biocatalytic vs. Chemical Synthesis: How do enzymatic methods compare to traditional catalysis for producing enantiopure derivatives?

Enzymatic strategies (e.g., using Pseudomonas cepacia lipase) offer high enantioselectivity (>99% ee) under mild conditions, avoiding harsh reagents. In contrast, chemical methods (e.g., LDA-mediated cyclization) require cryogenic temperatures but achieve comparable yields (~84%). The choice depends on scalability, cost, and downstream functionalization needs .

Structure-Activity Relationship (SAR): How do structural modifications impact biological activity in medicinal applications?

Derivatives of this compound are key intermediates for αvβ6 integrin antagonists , which target pulmonary fibrosis. Modifications to the phenyl ring (e.g., pyridyl substitution) or ester group (e.g., tert-butyl esters) alter binding affinity and pharmacokinetics. For example, tert-butyl esters improve metabolic stability, while electron-withdrawing groups on the aryl ring enhance target engagement .

Data Contradictions: How can discrepancies in enantiomeric excess (ee%) between studies be resolved?

Discrepancies often arise from differences in catalyst systems or workup conditions . For instance, enzymatic resolutions may yield higher ee% than metal-catalyzed methods due to reduced side reactions. Cross-validation using multiple analytical techniques (e.g., GC + optical rotation) and adherence to standardized protocols (e.g., ICH guidelines) mitigate such issues .

Scalability: What challenges arise in scaling up asymmetric synthesis?

Key challenges include:

- Catalyst Loading : Reducing expensive chiral catalyst usage while maintaining ee%.

- Purification : Column chromatography may be impractical; alternatives like crystallization (e.g., using HCl salts) are preferred .

- Temperature Control : Large-scale cryogenic reactions require specialized equipment, increasing costs .

Stability and Storage: What conditions preserve the compound’s enantiopurity during storage?

Store below -20°C under inert gas (N2/Ar) to prevent hydrolysis or racemization. Tert-butyl derivatives (e.g., tert-butyl (3S)-3-amino-3-phenylpropanoate) are more stable than ethyl esters but still require stringent moisture control .

Applications in Drug Discovery: How is this compound used in developing FDA-approved therapeutics?

It serves as a chiral building block for dapoxetine (a serotonin reuptake inhibitor) and sitagliptin (a DPP-4 inhibitor). The β-amino ester core enables facile conversion to ketones or amines for further functionalization .

Reaction Optimization: How can competing side reactions (e.g., over-reduction) be minimized during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.